molecular formula C18H18N4O4S B10991201 Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10991201
M. Wt: 386.4 g/mol
InChI Key: WWLPPMYCESDPLF-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinazoline moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Thiazole Ring Construction: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazoline and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the quinazoline moiety can undergo oxidation to form quinazolinones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation: Quinazolinones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, thioesters, and other ester derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has shown promise in preclinical studies as an anti-cancer agent, owing to its ability to inhibit specific kinases involved in cell proliferation.

Industry

In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The quinazoline moiety is known to interact with kinase enzymes, inhibiting their activity and thus blocking signal transduction pathways that lead to cell proliferation. The thiazole ring enhances binding affinity and specificity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both quinazoline and thiazole rings, which confer distinct biological activities. The ethyl ester group also influences its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound in drug development.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 5-methyl-2-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-3-26-17(25)15-10(2)27-18(22-15)21-14(23)9-8-13-19-12-7-5-4-6-11(12)16(24)20-13/h4-7H,3,8-9H2,1-2H3,(H,19,20,24)(H,21,22,23)

InChI Key

WWLPPMYCESDPLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

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